molecular formula C16H15Cl2NO4S B2784398 Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate CAS No. 866143-40-0

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate

Cat. No.: B2784398
CAS No.: 866143-40-0
M. Wt: 388.26
InChI Key: PKAFSYRVBHZLIW-UHFFFAOYSA-N
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Description

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is a chemical compound with the molecular formula C16H15Cl2NO4S and a molecular weight of 388.2656 . This compound is known for its unique structure, which includes a sulfonyl group and two chlorine atoms attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline, followed by the addition of ethyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The chlorine atoms enhance the compound’s binding affinity to certain receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)acetate
  • Ethyl 2-(4-acetamidophenylsulfonyl)acetate
  • Ethyl 2-(4-nitrophenylsulfonyl)acetate

Uniqueness

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is unique due to the presence of both sulfonyl and chlorine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological targets .

Properties

IUPAC Name

ethyl 2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-2-23-16(20)11-19(14-7-3-12(17)4-8-14)24(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAFSYRVBHZLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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